The compound can be synthesized through various chemical reactions, with one common method being the Pechmann condensation. This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts, leading to the formation of chromanones.
2-Cyclohexylchroman-4-one is classified as an organic heterocyclic compound due to its inclusion of both carbon and oxygen in its structure. It falls under the category of flavonoids, which are known for their significant biological activities, including antioxidant and anticancer properties.
The synthesis of 2-Cyclohexylchroman-4-one can be achieved through several methods:
The Pechmann condensation typically requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. The use of advanced techniques such as continuous flow reactors can further improve efficiency in industrial applications.
The molecular structure of 2-Cyclohexylchroman-4-one includes:
The molecular formula for 2-Cyclohexylchroman-4-one is , with a molecular weight of approximately 202.25 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure .
2-Cyclohexylchroman-4-one is capable of undergoing various chemical reactions:
These reactions require careful selection of reagents and conditions to achieve desired products efficiently while minimizing side reactions.
The mechanism by which 2-Cyclohexylchroman-4-one exerts its biological effects often involves interactions with specific enzymes or receptors in biological systems:
Relevant data regarding melting point, boiling point, and specific reactivity profiles can be obtained through experimental characterization techniques.
The applications of 2-Cyclohexylchroman-4-one span several fields:
2-Cyclohexylchroman-4-one features a characteristic benzopyran scaffold with a ketone group at position 4 and a cyclohexyl substituent at position 2. According to IUPAC conventions, its systematic name is 2-cyclohexyl-2,3-dihydro-4H-1-benzopyran-4-one, reflecting the saturated pyran ring (dihydro-4H) fused to a benzene ring (benzo-) and the ketone functionality at C4 [1]. The stereochemical descriptor "(2R)" or "(2S)" may prefix the name when enantiopure forms are specified, as the chiral center at C2 influences biological interactions [1] [8]. The cyclohexyl group attaches via a single C-C bond, adopting predominantly equatorial conformation to minimize steric strain.
Table 1: Core Structural Properties of 2-Cyclohexylchroman-4-one
Property | Value/Descriptor |
---|---|
IUPAC Name | 2-cyclohexyl-2,3-dihydro-4H-1-benzopyran-4-one |
Molecular Formula | C₁₅H₁₈O₂ |
Molecular Weight | 230.31 g/mol |
Chiral Center | C2 position |
Key Functional Groups | Ketone (C4=O), Cyclohexyl (C2-substituent) |
Parent Structure | Chroman-4-one (2,3-dihydro-1-benzopyran-4-one) |
The synthesis of chroman-4-one derivatives gained momentum in the late 20th century with the advent of Kabbe condensation, a reaction enabling the coupling of ortho-hydroxyacetophenones with carbonyl compounds. While 2-cyclohexylchroman-4-one itself lacks a documented isolation date, its synthetic accessibility emerged from methodologies refined in the 1970s–1980s for chromanone scaffolds [9]. A significant milestone was the 1978 report by Kabbe detailing cyclocondensation techniques applicable to diverse ketones, including alicyclic types like cyclohexanone derivatives [9]. Pharmacological interest surged in the 2000s, evidenced by patents and studies (e.g., PubMed records post-2005) exploring 2-alkyl/aryl-chroman-4-ones for metabolic and oncological applications [2] [6]. Its emergence thus parallels broader trends in privileged structure-based drug design, where chroman-4-one served as a versatile template.
Chroman-4-one derivatives are classified based on C2 and C3 substitutions. 2-Cyclohexylchroman-4-one belongs to the C2-alkyl/cycloalkyl subclass, distinct from:
The cyclohexyl group confers unique steric and lipophilic properties. Compared to planar 2-aryl variants (e.g., flavanones), the alicyclic cyclohexyl enhances membrane permeability due to increased hydrophobicity (LogP ≈ 3.5 vs. 2.8 for 2-phenylchroman-4-one) [10]. Biologically, this substituent shifts target selectivity; for instance, 2-cyclohexyl analogs show greater affinity for lipid-binding enzymes like acetyl-CoA carboxylase over estrogen receptors targeted by flavanones [6] [10].
Table 2: Chroman-4-one Derivatives and Biological Significance
Substituent Pattern | Representative Compound | Key Bioactivities | Structural Influence |
---|---|---|---|
C2-Cycloalkyl | 2-Cyclohexylchroman-4-one | Enzyme inhibition (e.g., kinases) | Enhanced lipophilicity, 3D flexibility |
C2-Aryl (Flavanones) | Naringenin | Antioxidant, anti-inflammatory | Planar conformation, π-π stacking |
C3-Aryl (Isoflavanones) | 7-Hydroxyisoflavanone | Estrogenic activity | Altered H-bonding geometry |
Spirocyclic at C2 | Spiro[chroman-2,4'-piperidin]-4-one | G-protein receptor modulation | Rigidified conformation, dual H-bond donors |
Synthetic Accessibility
2-Cyclohexylchroman-4-one is efficiently synthesized via Kabbe condensation: Cyclocondensation of 2-hydroxyacetophenone with cyclohexanone under basic catalysis (e.g., pyrrolidine), yielding the chromanone ring via enolization, aldol addition, and dehydration [9]. Modifications include ionic liquid-mediated reactions for improved yields (>80%) or enantioselective routes using chiral catalysts for (R)- or (S)-enantiomers [9]. Alternative approaches involve Friedel-Crafts acylation of phenyl cyclohexyl ethers or hydrogenation of 2-arylidenechromanones [10].
Table 3: Key Synthetic Routes to 2-Cyclohexylchroman-4-one
Method | Conditions | Yield | Advantages |
---|---|---|---|
Kabbe Condensation | Pyrrolidine, EtOH, reflux, 12h | 65-75% | One-pot, scalable |
Ionic Liquid Modification | [BMIM]OH, 80°C, 6h | 80-85% | Higher yield, recyclable catalyst |
Asymmetric Synthesis | Chiral proline catalyst, THF, rt, 24h | 70% (95% ee) | Enantiopure products |
Pharmacological Potential
The cyclohexyl moiety enhances bioavailability by balancing lipophilicity (cLogP ~3.5) and molecular weight (<250 Da), adhering to Lipinski's rules [5] [10]. This scaffold exhibits:
Its versatility is evidenced in hybrid molecules, such as spirochromanone-piperidine conjugates targeting GPR119 for diabetes or ACC for metabolic syndrome [9] [10]. The scaffold's metabolic stability and structural plasticity make it a cornerstone in fragment-based drug discovery.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3